REACTION_CXSMILES
|
[C:1]([CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1)([OH:3])=O>O>[O:3]=[C:1]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:12][C:13]([OH:15])=[O:14])[CH:10]=2)[CH2:5][CH2:4]1
|
Name
|
Polyphosphoric acid
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CCC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 95°-100° C.
|
Type
|
EXTRACTION
|
Details
|
the product was continuously extracted with CHCl3
|
Type
|
CUSTOM
|
Details
|
recrystallised from benzene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |